molecular formula C13H13N3O4 B2581392 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol CAS No. 241126-94-3

3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol

Cat. No.: B2581392
CAS No.: 241126-94-3
M. Wt: 275.264
InChI Key: NAIJONGAIFSJQA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol is a specialized chemical reagent designed for research applications. This compound features a complex structure integrating an isoxazole ring and a benzenol moiety, connected through an enamino vinyl linker. Its core structure, the 3-methyl-4-nitroisoxazole unit, is a recognized building block in medicinal and agrochemical research, known for its versatile reactivity. The presence of orthogonal functional groups, including the nitro group and the phenolic amino linker, makes this molecule a valuable scaffold for synthesizing diverse derivative libraries and for investigating structure-activity relationships. The compound's research potential is rooted in the properties of its structural components. The electron-withdrawing nitro group on the isoxazole ring activates the core for nucleophilic aromatic substitution, facilitating further chemical diversification . Furthermore, the enamino group connecting the two ring systems displays reactivity typical of enamines, capable of forming new carbon-carbon, carbon-nitrogen, and carbon-halogen bonds with electrophiles, which is instrumental for creating complex molecular architectures . Researchers can explore its applications across multiple domains, including use as a key intermediate in organic synthesis and as a candidate for developing novel bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

3-methyl-4-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-7-10(17)3-4-11(8)14-6-5-12-13(16(18)19)9(2)15-20-12/h3-7,14,17H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIJONGAIFSJQA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC=CC2=C(C(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)N/C=C/C2=C(C(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol typically involves multiple steps. One common route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Vinylation: The isoxazole derivative is then subjected to a vinylation reaction using a suitable vinylating agent.

    Amination: The vinylated isoxazole is reacted with an amine to introduce the amino group.

    Coupling with Phenol: Finally, the amino group is coupled with a phenol derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the Nitro Group

The 4-nitro substituent on the isoxazole ring is a key reactive site. Nitro groups are typically electron-withdrawing, activating adjacent positions for nucleophilic substitution or reduction.

Key Reactions:

  • Reduction to Amine :
    The nitro group can undergo catalytic hydrogenation (H₂/Pd-C) or use reducing agents like SnCl₂/HCl to form the corresponding amine derivative. For example:

    NO2H2/Pd-CNH2\text{NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{NH}_2

    This transformation is critical for generating pharmacologically relevant intermediates .

  • Electrophilic Aromatic Substitution :
    The nitro group directs incoming electrophiles to meta positions. For instance, nitration or sulfonation may occur under acidic conditions .

Reactivity of the Vinylamino Linker

The vinylamino (–NH–CH=CH–) bridge between the isoxazole and benzenol moieties enables conjugation and cycloaddition reactions.

Key Reactions:

  • Diels-Alder Cycloaddition :
    The electron-deficient vinyl group can act as a dienophile in [4+2] cycloadditions with dienes (e.g., furan derivatives), forming six-membered rings .

  • Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) of the double bond yields a saturated ethylamino linker:

    CH=CHH2/Pd-CCH2CH2\text{CH=CH} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{CH}_2\text{CH}_2

    This modification alters the compound’s rigidity and bioavailability .

Reactivity of the Benzenol Moiety

The phenolic (–OH) group undergoes typical aromatic hydroxyl reactions:

Key Reactions:

  • O-Alkylation/Acylation :
    Reaction with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) in basic media forms ethers or esters:

    Ph–OH+R–XPh–O–R+HX\text{Ph–OH} + \text{R–X} \rightarrow \text{Ph–O–R} + \text{HX}

    Such derivatives improve solubility or enable further functionalization .

  • Oxidation :
    Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the benzenol group can oxidize to a quinone structure, altering redox properties .

Isoxazole Ring Reactivity

The isoxazole core is thermally stable but susceptible to ring-opening under harsh conditions:

Key Reactions:

  • Acid/Base Hydrolysis :
    In acidic or basic media, the isoxazole ring may cleave to form β-keto nitriles or amides. For example, refluxing with HCl yields:

    IsoxazoleHClCH3CO–CN+byproducts\text{Isoxazole} \xrightarrow{\text{HCl}} \text{CH}_3\text{CO–CN} + \text{byproducts}

.

  • Nucleophilic Substitution :
    The 3-methyl group adjacent to the nitro substituent may undergo deprotonation and substitution in strongly basic conditions .

Cross-Coupling Reactions

The vinyl and aromatic systems facilitate transition-metal-catalyzed coupling:

Key Reactions:

  • Suzuki-Miyaura Coupling :
    The benzenol moiety’s boronic acid derivative can react with aryl halides (e.g., Ph–Br) in the presence of Pd(PPh₃)₄ to form biaryl structures .

Green Chemistry Considerations

Recent protocols emphasize solvent-free or bio-based media (e.g., orange peel extracts) for analogous isoxazole syntheses, improving atom economy (93%) and reducing E-factors (<0.1) .

Mechanistic Insights

  • Nitro Reduction Mechanism :
    Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential electron transfer to the nitro group .

  • Diels-Alder Pathway :
    The vinyl group’s electron deficiency polarizes the π-bond, enabling concerted [4+2] addition with electron-rich dienes .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C13H13N3O4
  • Molecular Weight : 275.26 g/mol
  • CAS Number : 241126-94-3

The structure of this compound contains an isoxazole ring, which is known for its diverse biological activities and applications in pharmaceuticals.

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit promising anticancer properties. For instance, compounds similar to 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted that modifications on the isoxazole ring can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Isoxazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. A case study demonstrated that certain isoxazole derivatives effectively inhibited the growth of resistant bacterial strains, indicating a potential application in treating infections .

Photochromic Materials

The incorporation of isoxazole moieties into polymer matrices has led to the development of photochromic materials. These materials can change color upon exposure to light, making them suitable for applications in smart windows and optical devices. Research has shown that compounds like this compound can be used to enhance the photoresponsive properties of polymers, leading to innovative applications in photonic devices .

Liquid Crystals

Isoxazole derivatives are also explored in liquid crystal technologies due to their unique electronic properties. The integration of this compound into liquid crystal displays (LCDs) can improve response times and color purity, enhancing display performance. Studies have demonstrated that specific substitutions on the isoxazole ring can optimize these properties for commercial applications .

Pesticides and Herbicides

The structural features of this compound suggest its potential use as a pesticide or herbicide. Isoxazole derivatives have been identified as effective agents against various pests and weeds, providing an avenue for sustainable agricultural practices. Research indicates that compounds with similar structures exhibit high efficacy in controlling pest populations while minimizing environmental impact .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAnticancer and antimicrobial propertiesEffective against cancer cell lines; inhibits resistant bacteria
Materials ScienceDevelopment of photochromic materials and liquid crystalsEnhanced color change; improved LCD performance
Agricultural SciencePotential use as pesticides and herbicidesEffective against pests; environmentally friendly alternatives

Mechanism of Action

The mechanism of action of 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol involves its interaction with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The isoxazole ring may interact with nucleophilic sites in biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Structural Features

The target compound’s uniqueness lies in its hybrid phenolic-isoxazole architecture. Below is a comparative analysis with related compounds:

Compound Core Structure Key Substituents Functional Groups
Target compound Phenol + isoxazole 3-methyl, 4-nitro (isoxazole); vinylamino Phenolic -OH, nitro, vinylamino
Isoxazolyl benzimidazoles Benzimidazole + isoxazole Methyl, styryl, propionic acid Amide, carboxylic acid, styryl
Sulfonamide benzimidazole () Benzimidazole + sulfonamide Trifluoroethoxy, toluenesulfonyl Sulfonamide, trifluoroethoxy, ester

Key Observations :

  • Electron-withdrawing effects : The nitro group in the target compound’s isoxazole enhances electrophilic character compared to trifluoroethoxy () or methyl substituents in other analogs.
  • Linker flexibility: The vinylamino bridge allows extended conjugation, unlike rigid sulfonamide or amide linkers in benzimidazole derivatives .
  • Solubility: The phenolic -OH group may improve aqueous solubility relative to esters or sulfonamides (e.g., ’s toluenesulfonyl group).

Biological Activity

3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol, with the CAS number 241126-94-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its cytotoxic effects against cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O4, with a molecular weight of 275.26 g/mol. The compound features a complex structure that includes a phenolic group and an isoxazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC13H13N3O4
Molecular Weight275.26 g/mol
CAS Number241126-94-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoxazole ring and subsequent coupling reactions to attach the vinyl and amino groups. Detailed synthetic pathways can be found in specialized chemical literature and databases.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • SUIT-2 (pancreatic cancer)
    • HT-29 (colon cancer)
  • Methodology :
    • The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.
    • Apoptosis was analyzed using Hoechst staining to evaluate morphological changes in the nuclei.
  • Findings :
    • The compound exhibited significant cytotoxicity against MDA-MB-231 cells, outperforming standard chemotherapeutic agents like cisplatin in some instances.
    • Induction of apoptosis was confirmed in several treated cell lines, indicating a potential mechanism for its anticancer activity.

While specific mechanisms for this compound are still under investigation, similar compounds have been shown to disrupt critical protein-protein interactions involved in cancer cell survival and proliferation. For instance, analogs have been reported to inhibit c-Myc transcription factor activity, which plays a crucial role in many cancers.

Case Studies

A notable study demonstrated that derivatives similar to this compound induced apoptosis in cancer cells through the activation of intrinsic pathways. The findings suggest that modifications in the chemical structure can enhance potency and selectivity towards specific cancer types.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol, and how can reaction conditions be optimized?

  • Methodology : Use stepwise coupling reactions (e.g., vinyl-amino linkage formation) with optimized temperatures (e.g., 45–60°C) and catalysts. Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography, and characterize using 1^1H NMR, 13^{13}C NMR, and mass spectrometry to confirm structural integrity .
  • Optimization : Vary solvents (e.g., DMSO, methanol), reaction times, and stoichiometric ratios to improve yield. For example, acetic acid as a catalyst in reductive amination steps may enhance efficiency .

Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?

  • Methodology : Employ orthogonal analytical techniques:

  • NMR spectroscopy : Analyze proton environments (e.g., vinyl protons at δ ≈ 6.5–7.5 ppm) and nitro/isoxazole group signatures .
  • HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>95%).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or MALDI-TOF) .

Q. What in vitro assays are suitable for initial evaluation of its anti-schistosomal activity?

  • Methodology : Conduct whole-organism phenotypic assays using schistosomula and adult Schistosoma mansoni worms. Measure viability via ATP-based luminescence or motility scoring. Report activity as IC50_{50} values (low micromolar range indicative of potency) .

Advanced Research Questions

Q. How can QSAR models and high-content screening (HCS) platforms be integrated to prioritize this compound for anti-schistosomal development?

  • Methodology :

Develop binary QSAR models using OECD guidelines to predict inhibition of S. mansoni thioredoxin glutathione reductase (SmTGR). Validate models with external test sets .

Use HCS for image-based analysis of compound effects on parasite morphology and viability. Prioritize hits showing dual activity against larval and adult stages .

Q. How might researchers resolve discrepancies in observed activity data between schistosomula and adult worms?

  • Methodology :

  • Assay conditions : Standardize culture media, parasite developmental stages, and incubation times.
  • Mechanistic studies : Perform RNAi or CRISPR knockouts of SmTGR to validate target engagement.
  • Off-target profiling : Screen against related enzymes (e.g., human glutathione reductase) to rule out non-specific effects .

Q. What structural features of this compound contribute to its anti-schistosomal activity, and how can they be optimized?

  • Key features :

  • Nitroisoxazole moiety : Enhances electrophilicity for target binding.
  • Vinyl-amino linker : Facilitates conformational flexibility for interaction with SmTGR’s active site .
    • Optimization : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the benzene ring) and evaluate SAR trends. Use molecular docking to predict binding affinities .

Q. What experimental approaches are recommended for elucidating its mechanism of action beyond SmTGR inhibition?

  • Methodology :

  • Proteomics : Identify differentially expressed proteins in treated vs. untreated parasites via LC-MS/MS.
  • Metabolic profiling : Assess changes in glutathione/thioredoxin redox cycles using LC-UV or fluorescence assays.
  • Transcriptomics : Perform RNA-seq to map gene expression changes linked to oxidative stress pathways .

Q. How can in vivo efficacy and pharmacokinetic properties be evaluated for this compound?

  • Methodology :

  • Murine models : Administer orally or intraperitoneally in S. mansoni-infected mice. Assess worm burden reduction via perfusion and egg counts in liver/intestinal tissues.
  • PK/PD studies : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS. Monitor metabolites for potential toxicity .

Data Contradiction Analysis

Q. If conflicting data arise between computational predictions (QSAR) and experimental HCS results, how should researchers proceed?

  • Resolution steps :

Re-validate QSAR models with updated training sets, including newly synthesized analogs.

Re-test compounds under standardized HCS conditions to minimize batch variability.

Investigate solubility or membrane permeability issues using logP calculations and artificial membrane assays (e.g., PAMPA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.